molecular formula C26H20ClF3N2O4 B12212175 5-[(4-Chlorobenzyl)oxy]-2-[5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol

5-[(4-Chlorobenzyl)oxy]-2-[5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol

Cat. No.: B12212175
M. Wt: 516.9 g/mol
InChI Key: UHQQNUUISHEGNB-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative characterized by a trifluoromethyl group at position 6, a 3,4-dimethoxyphenyl substituent at position 5, and a 4-chlorobenzyloxy-phenolic moiety at position 2. Pyrimidine derivatives are widely studied for their pharmacological relevance, particularly in kinase inhibition and anticancer applications . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 3,4-dimethoxyphenyl group may contribute to π-π stacking interactions in biological targets .

Properties

Molecular Formula

C26H20ClF3N2O4

Molecular Weight

516.9 g/mol

IUPAC Name

5-[(4-chlorophenyl)methoxy]-2-[5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol

InChI

InChI=1S/C26H20ClF3N2O4/c1-34-21-10-5-16(11-22(21)35-2)23-24(31-14-32-25(23)26(28,29)30)19-9-8-18(12-20(19)33)36-13-15-3-6-17(27)7-4-15/h3-12,14,33H,13H2,1-2H3

InChI Key

UHQQNUUISHEGNB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N=CN=C2C(F)(F)F)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Cl)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chlorobenzyl)oxy]-2-[5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the trifluoromethyl group and the dimethoxyphenyl moiety. The final steps involve the coupling of the 4-chlorobenzyl group and the phenol group under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chlorobenzyl)oxy]-2-[5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C26H20ClF3N2O4 and a molecular weight of 487.9 g/mol. Its structure features a chlorobenzyl ether moiety and a pyrimidine ring, which are significant for its biological activity.

Anticancer Activity

One of the primary applications of this compound lies in its potential anticancer properties. Research has indicated that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies:

  • In vitro Studies: A study evaluated the compound's effects on human cancer cell lines, demonstrating substantial inhibition of cell proliferation, particularly in breast (MCF-7) and leukemia (HL-60) cells. The compound showed an IC50 value lower than many conventional chemotherapeutics, indicating its potential as a lead compound for further development .
  • Mechanism of Action: The mechanism involves the inhibition of specific kinases associated with cancer cell survival and proliferation. Molecular docking studies suggest that the compound binds effectively to these targets, disrupting their function and leading to apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens.

Findings:

  • Bacterial Inhibition: Research indicates that derivatives of this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analyses suggest that modifications to the chlorobenzyl group enhance antimicrobial potency .

Anti-inflammatory Effects

Another notable application is its anti-inflammatory properties, which have been explored in several studies.

Research Insights:

  • Inflammatory Models: In animal models of inflammation, the compound demonstrated a reduction in inflammatory markers and symptoms associated with conditions such as rheumatoid arthritis and inflammatory bowel disease . The anti-inflammatory mechanism is believed to involve the inhibition of pro-inflammatory cytokines.

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties.

Evidence:

  • Neurotoxicity Studies: In vitro experiments using neuronal cell lines exposed to neurotoxic agents showed that treatment with this compound reduced cell death and preserved neuronal function, highlighting its potential for treating neurodegenerative diseases .

Data Summary Table

ApplicationFindingsReferences
Anticancer ActivitySignificant inhibition of MCF-7 and HL-60 cells; lower IC50 than conventional drugs
Antimicrobial PropertiesEffective against Gram-positive/negative bacteria; enhanced potency with structural modifications
Anti-inflammatory EffectsReduced inflammatory markers in animal models
Neuroprotective EffectsPreserved neuronal function in neurotoxicity models

Mechanism of Action

The mechanism of action of 5-[(4-Chlorobenzyl)oxy]-2-[5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the pyrimidine core or phenolic/benzyloxy groups:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) LogP (Predicted)
Target Compound 5-(3,4-dimethoxyphenyl), 6-(CF₃), 2-(4-Cl-benzyloxy)phenol C₂₇H₂₂ClF₃N₂O₄ 566.93 4.8
2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol 5-(4-MeO-phenyl), 6-methyl, 2-amino, 2-(4-F-benzyloxy)phenol C₂₆H₂₃FN₃O₃ 452.48 3.2
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(4-Cl-phenyl), thiazolo-pyrimidine core, ester groups C₂₀H₁₈ClN₂O₅S 437.88 2.9
4-Phenyl-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2(1H)-one 4-phenyl, 6-methyl, 5-ethoxycarbonyl (Biginelli product) C₁₅H₁₈N₂O₃ 274.31 2.1

Key Differences and Implications

Substituent Effects on Bioactivity: The trifluoromethyl group in the target compound confers higher metabolic stability compared to the methyl group in the analogue from . This is critical for in vivo half-life in therapeutic applications. The 3,4-dimethoxyphenyl group (target) vs.

Synthetic Complexity: The target compound requires multi-step synthesis involving coupling of the 4-chlorobenzyloxy-phenol with a pre-functionalized pyrimidine core, whereas Biginelli-type derivatives (e.g., ) are synthesized via one-pot cyclocondensation, offering lower synthetic complexity .

Physicochemical Properties :

  • The LogP of the target compound (4.8) is significantly higher than analogues like (3.2) or (2.1), indicating greater lipophilicity. This may enhance membrane permeability but reduce aqueous solubility.

Biological Targets: Thiazolo-pyrimidine derivatives (e.g., ) often exhibit kinase inhibition due to their planar heterocyclic core, while dihydropyrimidinones (e.g., ) are associated with calcium channel modulation.

Biological Activity

5-[(4-Chlorobenzyl)oxy]-2-[5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol, a complex organic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities, supported by relevant case studies and research findings.

Chemical Structure

The compound consists of a phenolic core substituted with a chlorobenzyl ether and a pyrimidine ring featuring a trifluoromethyl group. The presence of methoxy groups on the phenyl ring enhances its lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, studies have shown that compounds with substituted phenolic structures demonstrate mean minimum inhibitory concentrations (MICs) as low as 0.40 µM against various human rhinovirus serotypes . The structural modifications in the 2-position of the phenol significantly enhance activity compared to unsubstituted analogues.

Anticancer Activity

The compound's anticancer potential is notable. A study highlighted that certain thiazole-integrated compounds exhibited IC50 values in the range of 1.61 to 1.98 µg/mL against cancer cell lines . These findings suggest that similar substitutions in the pyrimidine or phenolic rings could yield comparable or enhanced anticancer activity.

Anti-inflammatory Effects

Compounds related to this structure have demonstrated anti-inflammatory properties through various mechanisms, including inhibition of pro-inflammatory cytokines and enzymes . The presence of halogen substituents, such as chlorine, is often associated with increased anti-inflammatory efficacy.

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory activities. For example, derivatives have shown promising results in inhibiting acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and managing urea cycle disorders .

Case Studies

StudyCompoundActivityFindings
Phenolic derivativesAntimicrobialMICs as low as 0.40 µM against HRV
Thiazole-integrated pyrimidinesAnticancerIC50 values between 1.61 - 1.98 µg/mL
Piperidine derivativesEnzyme InhibitionEffective against AChE and urease

Structure-Activity Relationship (SAR)

A quantitative structure-activity relationship (QSAR) analysis indicates that the biological activity of these compounds is highly dependent on their lipophilicity and electronic properties. For instance, the presence of electron-donating groups like methoxy increases the potency against cancer cells due to enhanced interaction with target proteins .

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